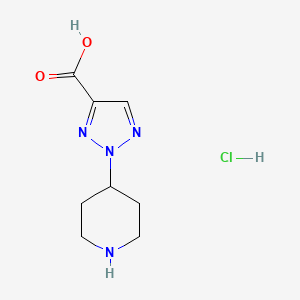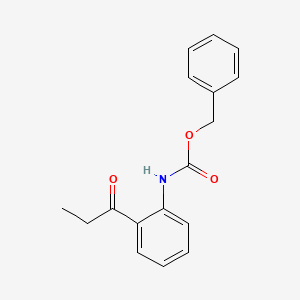
benzyl N-(2-propanoylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(2-propanoylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate, and a 2-propanoylphenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-propanoylphenyl)carbamate can be achieved through several methods. One common method involves the reaction of benzyl chloroformate with 2-propanoylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product .
Another method involves the use of benzyl isocyanate and 2-propanoylaniline. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often involve optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(2-propanoylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may yield benzyl N-(2-propanoylphenyl)amine .
Applications De Recherche Scientifique
Benzyl N-(2-propanoylphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of benzyl N-(2-propanoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to a decrease in their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-propanoylphenyl group.
N-(2-propanoylphenyl)carbamate: Similar structure but lacks the benzyl group.
Benzyl N-(2-acetylphenyl)carbamate: Similar structure but has an acetyl group instead of a propanoyl group.
Uniqueness
Benzyl N-(2-propanoylphenyl)carbamate is unique due to the presence of both the benzyl and 2-propanoylphenyl groups. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it useful in various applications .
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
benzyl N-(2-propanoylphenyl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-2-16(19)14-10-6-7-11-15(14)18-17(20)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |
Clé InChI |
QEGAQHGVLIKYDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


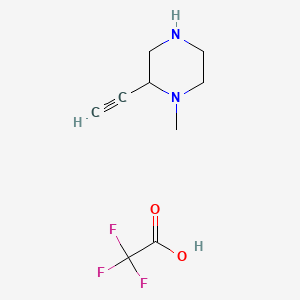
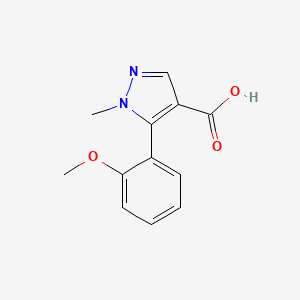
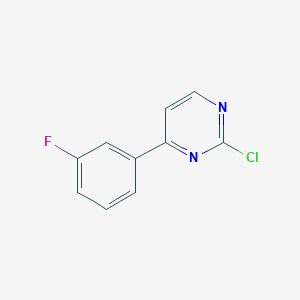
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
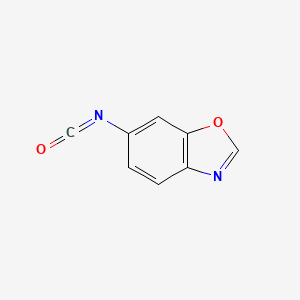
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
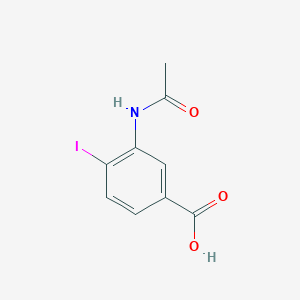
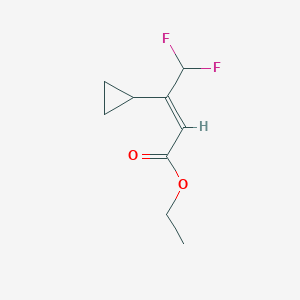
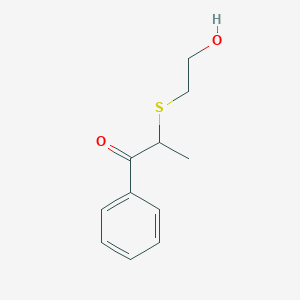
![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
